molecular formula C22H15F2N3O3S2 B2487312 N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261009-65-7

N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2487312
CAS RN: 1261009-65-7
M. Wt: 471.5
InChI Key: CSZDLFXEAIUYGS-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules known for their complex molecular structures and potential biological activities. The structure typically features a thienopyrimidin core, substituted with various functional groups that contribute to its chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. Typically, these processes might include condensation, sulfanylation, and acetylation steps, leading to the final product with high purity and yield under controlled conditions.

Molecular Structure Analysis

The molecular structure of similar compounds reveals a folded conformation around the thioacetamide bridge, with specific angles between the pyrimidine and benzene rings, influenced by intramolecular hydrogen bonding. This folded structure affects the molecule's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds like this often undergo various chemical reactions, including alkylation, acylation, and condensation. Their reactivity can be attributed to the presence of functional groups like acetamide, sulfanyl, and the aromatic systems.

Physical Properties Analysis

Physical properties, such as melting point, solubility, and crystalline structure, are determined by the compound's molecular framework and substituents. The intermolecular and intramolecular hydrogen bonds significantly impact these properties, influencing the compound's state and behavior in different environments.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are influenced by the functional groups present in the molecule. The electron-donating or electron-withdrawing nature of these groups impacts the compound's chemical behavior in reactions.

Scientific Research Applications

Dual Inhibition of Key Enzymes

N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and related compounds are being studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes involved in nucleotide synthesis critical for DNA replication and repair. The classical analogue and its nonclassical analogues demonstrate moderate to potent inhibitory activities against human TS, with some showing dual inhibitory activities against DHFR, indicating their potential in antitumor therapies (Gangjee et al., 2008).

Molecular Structure Analysis

Research into the crystal structures of related compounds has provided insights into their molecular conformations, showcasing folded conformations around the thioacetamide bridge and the inclination angles between the pyrimidine and benzene rings. These structural insights are crucial for understanding the molecular interactions and designing more effective derivatives (Subasri et al., 2016).

Vibrational Spectroscopic Analysis

Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, have been used to characterize the antiviral active molecule N-(4-chlorophenyl)-2-{[4,6-di-aminopyrimidin-2-yl]sulfanyl}acetamide. These studies provide a deeper understanding of the molecule's vibrational signatures, contributing to the knowledge of its stereo-electronic interactions and stability (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O3S2/c1-12(28)13-2-4-16(5-3-13)25-19(29)11-32-22-26-18-6-7-31-20(18)21(30)27(22)17-9-14(23)8-15(24)10-17/h2-10H,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZDLFXEAIUYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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